3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile is a synthetic organic compound characterized by a pyrrole ring substituted with a 4-bromophenyl group, two methyl groups, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of the 4-Bromophenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the 4-bromophenyl group is coupled with the pyrrole ring in the presence of a palladium catalyst.
Addition of Methyl Groups: Methyl groups can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Formation of the Nitrile Group: The nitrile group is typically introduced via a nucleophilic substitution reaction using a suitable nitrile precursor like cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.
Mechanism of Action
The mechanism by which 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved can vary but often include inhibition of key enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile
- 3-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile
- 3-[1-(4-Methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile
Uniqueness
Compared to its analogs, 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-10-9-14(15(19)7-8-17)11(2)18(10)13-5-3-12(16)4-6-13/h3-6,9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKCDFMGIFDBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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